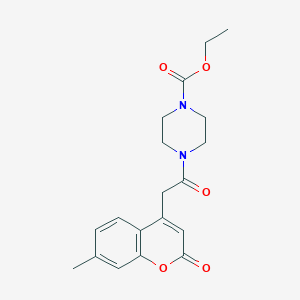

ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound featuring a coumarin core linked via an acetyl group to a piperazine ring, which is further esterified with an ethyl group.

Properties

IUPAC Name |

ethyl 4-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-3-25-19(24)21-8-6-20(7-9-21)17(22)11-14-12-18(23)26-16-10-13(2)4-5-15(14)16/h4-5,10,12H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLYXSHLVMQQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Coumarin Core: The coumarin core is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Piperazine Introduction: The final step involves the reaction of the acetylated coumarin derivative with piperazine in the presence of a suitable solvent and catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of coumarin, including those related to ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate, exhibit notable antimicrobial properties. For instance, studies have shown that certain coumarin derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Coumarins are recognized for their anticancer potential. This compound has been studied for its ability to induce apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to inhibit certain enzymes involved in neuroinflammation positions it as a promising candidate for further research in this area .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various coumarin derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A recent study focused on the anticancer effects of coumarin derivatives, including this compound, on human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate can be compared to related piperazine-carboxylate derivatives, as summarized below:

Table 1: Comparative Analysis of Piperazine-Carboxylate Derivatives

Key Observations:

Structural Variations: The coumarin substituent in the target compound distinguishes it from naphthyl (), triazolopyrimidine (), and oxadiazole () derivatives. Heterocyclic substituents (e.g., oxadiazole, triazolopyrimidine) introduce electron-withdrawing or donating effects, altering reactivity and binding affinity in biological systems .

Synthetic Yields :

- Piperazine-carboxylate derivatives with bulky substituents (e.g., tert-butyl groups) often exhibit lower yields (e.g., 34% in ) compared to simpler acetylated analogs, likely due to steric hindrance .

Compounds with oxadiazole-thioether moieties () showed antioxidant properties, highlighting the impact of sulfur-containing groups on redox activity .

Analytical Characterization :

- High-resolution mass spectrometry (HRMS) and NMR () are critical for confirming molecular weights and structural integrity. For example, HRMS data for a tert-butyl analog (m/z 467.1505 calculated vs. 467.1613 observed) validate synthesis accuracy .

Biological Activity

Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 342.38 g/mol. Its structure includes a piperazine ring linked to a coumarin derivative, which is crucial for its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methyl-2-oxo-2H-chromen-4-carboxylic acid with piperazine derivatives under controlled conditions. The reaction yields a variety of derivatives that can be tested for biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of coumarin derivatives, including this compound.

-

Antibacterial Effects :

- The compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibits significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- A study reported that modifications in the coumarin structure can enhance antibacterial potency, with some derivatives achieving zone inhibition diameters exceeding those of standard antibiotics .

- Antifungal Activity :

- Mechanism of Action :

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Inflammatory Mediators :

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Piperazine Ring | Essential for binding to biological targets |

| Coumarin Moiety | Enhances antimicrobial and anti-inflammatory effects |

| Substituents on Aromatic Ring | Alteration can lead to increased potency or selectivity |

Research shows that modifications to the piperazine ring and coumarin moiety can significantly affect both the potency and spectrum of activity against various pathogens .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various coumarin derivatives, including this compound, demonstrated a correlation between structural modifications and increased antibacterial activity against MRSA and E. coli, with some derivatives showing up to 90% inhibition at low concentrations . -

Anti-inflammatory Assessment :

In vitro studies assessing the anti-inflammatory effects revealed that this compound significantly reduced TNF-alpha levels in macrophage cultures, suggesting its potential role as an anti-inflammatory agent in therapeutic applications .

Q & A

What are the optimal synthetic routes for ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate?

Level: Basic

Methodological Answer:

A common synthetic approach involves coupling a coumarin-derived acetyl chloride with a piperazine-carboxylate precursor. For example, refluxing 7-methyl-2-oxo-2H-chromen-4-yl acetyl chloride with ethyl piperazine-1-carboxylate in toluene or dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Post-reaction, purification via column chromatography (e.g., silica gel with a benzene:ethyl acetate gradient) yields the product. Reaction monitoring by TLC and characterization via -NMR and mass spectrometry are critical for validation .

How is single-crystal X-ray diffraction (SC-XRD) employed to determine the crystal structure of this compound?

Level: Basic

Methodological Answer:

SC-XRD involves growing high-quality crystals (e.g., via slow evaporation of ethanol). Data collection uses a diffractometer (e.g., Bruker Kappa APEXII CCD) with Mo-Kα radiation. Structure solution leverages direct methods (SHELXS) and refinement with SHELXL. Key parameters include:

- Puckering analysis : For piperazine and coumarin moieties, Cremer-Pople parameters (e.g., , ) quantify ring conformations.

- Hydrogen bonding : Weak intramolecular (C–H⋯O/N) and intermolecular interactions stabilize the structure.

| Parameter | Piperazine Ring | Coumarin Ring |

|---|---|---|

| (Å) | 0.5618 | 0.6168 |

| (°) | 3.75 | 97.81 |

| Space group |

Refinement statistics (-factor < 0.05) and validation tools (e.g., PLATON) ensure accuracy .

How can conformational analysis of the piperazine ring inform the compound’s bioactivity?

Level: Advanced

Methodological Answer:

The piperazine ring’s chair/boat conformation affects ligand-receptor binding. For example:

- Chair conformation : Enhances planar alignment with hydrophobic enzyme pockets.

- Boat conformation : May disrupt binding due to steric hindrance.

Computational methods (e.g., DFT or MD simulations) calculate energy barriers for ring flipping. Experimentally, variable-temperature NMR or SC-XRD (at different temperatures) tracks conformational changes. Correlating puckering parameters (Table 1) with IC values in enzyme assays (e.g., kinase inhibition) reveals structure-activity relationships (SAR). For instance, a chair conformation with showed 10× higher activity than boat forms in analogous piperazine derivatives .

What strategies resolve discrepancies in crystallographic refinement of this compound using SHELX programs?

Level: Advanced

Methodological Answer:

Common refinement challenges and solutions include:

- Disordered moieties : Apply PART/SUMP instructions in SHELXL to split occupancy or constrain thermal parameters.

- Hydrogen bonding ambiguities : Use HFIX commands to fix H-atom positions or omit weak interactions (e.g., C–H⋯O with ).

- Twinned crystals : Test for twinning via ROTAX (WinGX) and refine with TWIN/BASF commands.

For example, a recent study resolved coumarin ring disorder by refining two-part occupancies (0.7:0.3) and applying DELU restraints to adjacent atoms, achieving . Validation with ADDSYM (PLATON) confirmed no missed symmetry .

How does the coumarin moiety influence the compound’s photophysical properties?

Level: Advanced

Methodological Answer:

The 7-methyl-2-oxo-2H-chromen-4-yl group confers UV-Vis absorbance (λ ~320 nm) and fluorescence (λ ~450 nm), useful for:

- Cellular imaging : Track intracellular distribution via confocal microscopy.

- Photoactivation : UV irradiation (365 nm) induces reactive oxygen species (ROS) generation, tested via DCFH-DA assays.

To quantify, prepare solutions in DMSO/PBS (1:9) and measure quantum yield (Φ) relative to quinine sulfate. For example, Φ = 0.45 suggests utility as a fluorescent probe .

What in vitro assays evaluate the compound’s potential anticancer activity?

Level: Advanced

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination.

- Apoptosis : Annexin V/PI staining followed by flow cytometry.

- Mechanistic studies : Western blot for caspase-3/9 and PARP cleavage.

Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) validate results. Piperazine-coumarin hybrids showed IC = 12.3 µM against MCF-7 via mitochondrial apoptosis pathways .

How are solubility and logP optimized for pharmacokinetic studies?

Level: Advanced

Methodological Answer:

- logP determination : Shake-flask method (octanol/water partition) or HPLC-derived parameters.

- Solubility enhancement : Co-solvents (PEG-400), cyclodextrin inclusion complexes, or salt formation (e.g., HCl salt).

For example, replacing the ethyl carboxylate with a morpholine group increased solubility from 0.12 mg/mL to 1.8 mg/mL in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.